Usp7-IN-6

USP7 inhibition Biochemical assay Cancer therapeutics

USP7 inhibitors show extreme potency variation (0.34 nM to >4 µM), making analog substitution unreliable. Usp7-IN-6 delivers validated, reproducible data with: - Biochemical IC50: 6.8 nM (enzymatic assay) - Cellular IC50: 1.1 nM (Z138 mantle cell lymphoma) - Non-covalent mechanism, ideal for combination studies BenchChem provides this reference-grade inhibitor for benchmarking, target validation, and preclinical oncology research.

Molecular Formula C41H43N7O4S
Molecular Weight 729.9 g/mol
Cat. No. B12433274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp7-IN-6
Molecular FormulaC41H43N7O4S
Molecular Weight729.9 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=NC=C(S2)CN3CCC(C(C3)C4=CC=CC=C4)C(=O)N5CCC(CC5)(CN6C=NC7=C(C6=O)C=CN7C8=CC=C(C=C8)CO)O
InChIInChI=1S/C41H43N7O4S/c1-28-7-10-31(21-42-28)38-43-22-33(53-38)23-45-17-13-34(36(24-45)30-5-3-2-4-6-30)39(50)46-19-15-41(52,16-20-46)26-47-27-44-37-35(40(47)51)14-18-48(37)32-11-8-29(25-49)9-12-32/h2-12,14,18,21-22,27,34,36,49,52H,13,15-17,19-20,23-26H2,1H3/t34-,36+/m1/s1
InChIKeyPUQFMCKPVRDHQB-VHFKIGOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Usp7-IN-6 Potency Profile


Usp7-IN-6 is a small-molecule inhibitor targeting ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme (DUB) implicated in oncogenic pathways through stabilization of the tumor suppressor p53 and modulation of immune responses [1]. The compound is documented in patent WO2017212010A1 as Example 25, with an IC50 value of 6.8 nM against USP7 in biochemical assays [2]. Usp7-IN-6 also exhibits potent cytotoxicity toward Z138 mantle cell lymphoma tumor cells (IC50 = 1.1 nM), establishing its relevance in cancer research contexts .

Biochemical USP7 inhibition assay compatible
Cellular signaling pathway analysis
Mantle cell lymphoma model studies

Usp7-IN-6 Uniqueness Among USP7 Inhibitors


USP7 inhibitors exhibit substantial variation in biochemical potency, selectivity profiles, and cellular efficacy that preclude simple interchangeability. First-generation agents like P5091 (IC50 = 4.2 μM) and P22077 (IC50 = 8 μM) display micromolar potency, limiting their utility in settings requiring robust target engagement at low concentrations [1]. Second-generation compounds such as FT671 (IC50 = 52 nM) and XL188 (IC50 = 90 nM) achieve nanomolar potency but differ in off-target profiles—FT671 shows high selectivity across 38 DUBs, whereas P22077 inhibits both USP7 and USP47 (IC50 = 8.74 μM), introducing confounding variables in mechanistic studies [2]. Usp7-IN-6, with its distinct chemotype and sub-10 nM potency, occupies a unique position in the USP7 inhibitor landscape. Substitution with a less potent or less selective analog risks insufficient target modulation, misinterpretation of phenotype, or off-target artifacts [3].

Class Heterogeneity USP7 inhibitor potency spans over three orders of magnitude, preventing direct analog replacement.
Mechanism Mismatch Covalent vs non-covalent binding may significantly shift selectivity and cellular response.
Assay Context Dependence Biochemical IC50 may not predict cellular potency due to permeability and target engagement dynamics.

Usp7-IN-6 Comparative Evidence


Biochemical IC50 Comparison

Usp7-IN-6 demonstrates an IC50 of 6.8 nM against USP7 in biochemical assays, representing a ~618-fold improvement in potency compared to the first-generation inhibitor P5091 (IC50 = 4.2 μM) [1]. This sub-10 nM potency places Usp7-IN-6 among the most potent USP7 inhibitors described to date, exceeding the potency of FT671 (IC50 = 52 nM) by approximately 7.6-fold [2].

Biochemical IC50
Reported
Usp7-IN-6: 6.8 nM
FT671: 52 nM (7.6×)
GNE-6640: 430 nM (63×)
XL177A: 0.34 nM (20× less)
Supports biochemical potency ranking
Cross-study assay conditions may vary
USP7 inhibition Biochemical assay Cancer therapeutics

Cellular Cytotoxicity in Z138 Lymphoma Cells

Usp7-IN-6 exhibits potent cytotoxicity against Z138 mantle cell lymphoma tumor cells, with an IC50 of 1.1 nM . This cellular potency exceeds that reported for FT671 in HCT116 colorectal carcinoma cells (IC50 ~ 200 nM) and XL188 in MCF7 breast cancer cells (IC50 ~ 500 nM), although direct cell-line comparisons are unavailable [1][2]. The nanomolar potency in Z138 cells suggests that Usp7-IN-6 may be particularly effective in hematological malignancy models where USP7 dependency has been established.

Cellular Cytotoxicity
Reported
Z138 cells: 1.1 nM
FT671 (MM.1S): 33 nM (30×)
XL177A (Z138): 2.5 nM (2.3×)
Supports cell-model endpoint review
Cell-line-specific responses
Cancer cell cytotoxicity Mantle cell lymphoma Z138 cell line

Potency vs. First-Generation Inhibitor P5091

While direct selectivity data for Usp7-IN-6 are not publicly available, its origin in patent WO2017212010A1 alongside structurally optimized analogs implies a selectivity profile distinct from early-generation dual inhibitors [1]. In contrast, P5091 inhibits both USP7 and USP47 with similar potency (IC50 = 4.2 μM and 4.3 μM, respectively), and P22077 inhibits USP47 at 8.74 μM [2]. FT671 and GNE-6640, by comparison, show high selectivity, with FT671 displaying no activity against USP47 at 50 μM [3]. Users requiring unambiguous USP7-specific phenotypes should prioritize compounds with established selectivity; Usp7-IN-6's chemotype is distinct from dual inhibitors and may offer improved selectivity, though this remains to be empirically verified.

vs P5091
Data to verify
Usp7-IN-6: 6.8 nM
P5091: 4200 nM (618×)
Ranked higher in biochemical screen
Source data require verification
Selectivity profiling USP47 DUB panel

Usp7-IN-6 Research Applications


USP7-Dependent Pathways in Hematological Malignancies

Usp7-IN-6's 6.8 nM biochemical IC50 and 1.1 nM cytotoxicity in Z138 mantle cell lymphoma cells position it as a preferred tool compound for high-throughput screens and cellular target engagement studies in hematological cancer models . Compared to micromolar inhibitors like P5091 and P22077, Usp7-IN-6 requires substantially lower concentrations to achieve robust USP7 inhibition, minimizing solvent-related artifacts and off-target effects in cell-based assays [1].

Benchmarking Novel USP7 Inhibitors

Usp7-IN-6's nanomolar potency enables precise titration of USP7 activity in mechanistic studies examining the p53-MDM2 axis. Users can employ concentration ranges (1-100 nM) that achieve graded target inhibition while avoiding cytotoxicity, a key advantage over less potent inhibitors that require micromolar concentrations where confounding off-target effects may emerge .

USP7-Targeted Combination Therapy

Usp7-IN-6 represents a distinct chemotype from the piperidinol-based inhibitors (FT671, XL188) and thiophene-based inhibitors (P5091, P22077). Its inclusion in comparative pharmacology panels allows researchers to assess chemotype-dependent differences in cellular efficacy, off-target profiles, and resistance mechanisms—critical for drug discovery programs optimizing USP7-targeted therapeutics [2].

Combination Therapy Screening with DNA-Damaging Agents

Given USP7's role in DNA damage response pathways, Usp7-IN-6 can be employed in combination screens with chemotherapeutics (e.g., doxorubicin, etoposide) or PARP inhibitors. Its high potency permits sub-nanomolar to low-nanomolar exposures that synergize with DNA-damaging agents without causing single-agent toxicity that might mask combination effects [3].

Application
Selection Property
Validation Focus
Hematological malignancy pathway studies
USP7-dependent signaling context
p53/MDM2 endpoint monitoring
Novel USP7 inhibitor benchmarking
Potency ranking context
Biochemical assay comparison
USP7 pathway combination studies
Combination response context
Synergy assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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